molecular formula C16H15BrClN3O2 B2971467 5-bromo-2-{[1-(2-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2034578-92-0

5-bromo-2-{[1-(2-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine

Cat. No.: B2971467
CAS No.: 2034578-92-0
M. Wt: 396.67
InChI Key: ZXOSABHYHSDQMU-UHFFFAOYSA-N
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Description

5-bromo-2-{[1-(2-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine is a synthetic brominated and chlorinated pyrimidine derivative intended for research and development purposes. Pyrimidines are a class of heterocyclic aromatic organic compounds that serve as fundamental building blocks in medicinal chemistry, often investigated for their potential biological activity . The structural motif of a brominated pyrimidine is frequently utilized in chemical synthesis; for instance, 5-Bromo-2-chloropyrimidine is a known biochemical reagent used as a pharmaceutical intermediate for synthesizing inhibitors and other active pharmaceutical ingredients . Furthermore, related complex pyrimidine derivatives have been advanced as clinical candidates for therapeutic targets, such as G-protein-coupled receptors (GPCRs) . The presence of both bromine and chlorine atoms on the core pyrimidine structure makes this compound a valuable scaffold for further chemical exploration, including cross-coupling reactions to create novel analogs for biological screening . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClN3O2/c17-11-8-19-16(20-9-11)23-12-4-3-7-21(10-12)15(22)13-5-1-2-6-14(13)18/h1-2,5-6,8-9,12H,3-4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOSABHYHSDQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-{[1-(2-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated pyrimidine under palladium catalysis .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures to scale up the synthesis process efficiently .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-{[1-(2-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions depending on the reagents used.

    Coupling Reactions: It can be involved in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

5-bromo-2-{[1-(2-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-{[1-(2-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrimidine Derivatives

(a) 5-Bromo-2-(piperidin-3-yloxy)pyrimidine
  • Structure : Differs by lacking the 2-chlorobenzoyl group on the piperidine nitrogen.
  • Properties : Simpler structure with unmodified piperidine; molecular weight ~266–307 g/mol (based on hydrochloride derivatives) .
  • Applications : Often used as a building block in medicinal chemistry due to its nucleophilic piperidine oxygen.
(b) 2-(Piperidin-4-yloxy)pyrimidine
  • Properties : Lower molecular weight (~207 g/mol) and reduced steric hindrance compared to the target compound .
  • Relevance : Demonstrates how positional isomerism (3- vs. 4-oxy substitution) affects reactivity and binding interactions.

Heterocyclic Variants

(a) 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine
  • Structure : Replaces piperidine (6-membered ring) with pyrrolidine (5-membered ring).
  • Properties : Smaller ring size increases ring strain but enhances conformational rigidity. Molecular weight ~266 g/mol .
  • Applications : Used in kinase inhibitor research, highlighting the impact of heterocycle size on target selectivity.
(b) 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine
  • Structure : Pyridine core instead of pyrimidine, with methoxy and dimethoxymethyl substituents.
  • Properties : Lower halogen content reduces electrophilicity; molecular weight ~266 g/mol .
  • Relevance : Illustrates the trade-off between pyrimidine’s hydrogen-bonding capacity and pyridine’s aromatic stability.

Agrochemical Analogues

(a) Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione)
  • Structure : Fully saturated pyrimidinedione core with alkyl and bromine substituents.
  • Properties : Higher polarity due to diketone groups; molecular weight ~261 g/mol .
  • Applications : Herbicidal activity, emphasizing the role of electron-withdrawing groups (bromine) in agrochemical efficacy.

Functionalized Piperidine Derivatives

(a) 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid Methyl Ester
  • Structure : Chloropyrimidine linked to a piperidine-4-carboxylate ester.
  • Properties : Ester group introduces hydrolytic instability but enhances membrane permeability; molecular weight ~285 g/mol .
  • Relevance : Contrasts with the target compound’s 2-chlorobenzoyl group, which may improve metabolic stability.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Applications Evidence Source
Target Compound Pyrimidine 5-Br, 2-(2-Cl-benzoyl-piperidin-3-oxy) ~307 (estimated) Pharmaceutical research
5-Bromo-2-(piperidin-3-yloxy)pyrimidine Pyrimidine 5-Br, 2-(piperidin-3-oxy) ~266–307 Medicinal chemistry
2-(Piperidin-4-yloxy)pyrimidine Pyrimidine 2-(piperidin-4-oxy) ~207 Structural studies
Bromacil Pyrimidinedione 5-Br, 3-(1-methylpropyl) ~261 Herbicide
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylate Pyrimidine 6-Cl, piperidine-4-carboxylate ~285 Drug delivery optimization

Key Findings and Implications

Piperidine vs. Pyrrolidine : The 6-membered piperidine ring in the target compound likely offers better conformational flexibility than pyrrolidine derivatives, which could influence pharmacokinetics .

Benzoyl Functionalization : The 2-chlorobenzoyl group may increase lipophilicity and metabolic stability compared to simpler piperidine-oxy analogs .

Biological Activity

5-Bromo-2-{[1-(2-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Research suggests that compounds similar to 5-bromo-2-{[1-(2-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine may interact with various biological targets, including:

  • Cyclin-dependent kinases (CDKs) : These enzymes play a critical role in cell cycle regulation. Inhibitors of CDKs are being explored for their potential in cancer therapy due to their ability to halt tumor growth by interfering with cell division .
  • PARP Inhibition : Some studies indicate that related pyrimidine derivatives may serve as PARP inhibitors, which are valuable in treating cancers with defective DNA repair mechanisms .

Anticancer Properties

A study investigating the efficacy of similar compounds demonstrated that they could inhibit tumor cell proliferation in vitro. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting potential applications in cancer treatment .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLa12Cell cycle arrest
A54910PARP inhibition

Inhibition of Angiogenesis

Another aspect of the biological activity of this compound is its potential to inhibit angiogenesis, which is crucial in tumor progression. Studies have shown that certain derivatives can reduce vascular endothelial growth factor (VEGF) expression, leading to decreased tumor vascularization .

Case Studies

  • Case Study on CDK Inhibition : A clinical trial involving CDK inhibitors reported promising results where patients with advanced breast cancer showed a significant reduction in tumor size after treatment with a similar pyrimidine derivative .
  • PARP Inhibitor Efficacy : A preclinical study highlighted the effectiveness of pyrimidine derivatives as PARP inhibitors, enhancing the cytotoxic effects of DNA-damaging agents like temozolomide in glioblastoma models .

Q & A

Q. What are the established synthetic routes for 5-bromo-2-{[1-(2-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine, and how is purity validated?

The compound is typically synthesized via multi-step protocols involving:

  • Nucleophilic substitution : Reacting 5-bromo-2-chloropyrimidine with a piperidin-3-ol derivative under basic conditions (e.g., NaH in DMF) to form the ether linkage .
  • Benzoylation : Introducing the 2-chlorobenzoyl group via coupling agents like EDCI/HOBt in anhydrous dichloromethane .
  • Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization from ethanol/water .

Purity validation employs:

  • HPLC : Retention time consistency (e.g., C18 column, acetonitrile/water mobile phase).
  • NMR : Integration ratios for protons in the piperidinyl and pyrimidine moieties (e.g., δ 8.2 ppm for pyrimidine H, δ 3.5–4.0 ppm for piperidinyl H) .
  • Mass spectrometry : Exact mass confirmation (e.g., ESI-MS m/z calculated for C₁₆H₁₅BrClN₃O₂: [M+H]⁺ = 412.98) .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

  • ¹H/¹³C NMR : Assignments focus on distinguishing piperidinyl (δ 1.5–4.0 ppm) and pyrimidine (δ 8.0–9.0 ppm) signals. Coupling constants (e.g., J = 5.2 Hz for pyrimidine H) confirm substitution patterns .
  • X-ray crystallography : Single-crystal analysis resolves bond angles (e.g., C6—C7—O1 = 121.24°) and confirms the spatial arrangement of the 2-chlorobenzoyl group relative to the piperidine ring .
  • FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C ether linkage) validate functional groups .

Q. What preliminary biological assays are used to evaluate its activity?

  • Kinase inhibition assays : Test against EGFR/HER2 using recombinant enzymes in 96-well plates. Activity is quantified via ATP consumption (luminescence-based ADP-Glo™ assay) at IC₅₀ values .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, HepG2) at 1–100 μM concentrations over 48 hours .
  • Solubility and stability : Assessed in PBS (pH 7.4) and simulated gastric fluid (HPLC monitoring over 24 hours) .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of the piperidinyl-oxy moiety?

Key strategies include:

  • Catalyst screening : Transition metals (e.g., CuI) in Ullmann-type couplings improve ether bond formation (yield increases from 45% to 72%) .
  • Solvent effects : Polar aprotic solvents like DMF enhance nucleophilicity of the piperidin-3-ol intermediate .
  • Temperature control : Reactions at 80°C reduce side-product formation compared to reflux conditions .

Q. How to resolve discrepancies in NMR data for the piperidinyl-oxy linkage?

Conflicting δ values (e.g., H3 proton shifts between δ 3.8–4.2 ppm) may arise from:

  • Conformational flexibility : Use variable-temperature NMR (VT-NMR) to identify dynamic equilibria between chair and boat conformations .
  • Residual solvents : Ensure complete removal of DMF (δ 2.7–2.9 ppm) via lyophilization .
  • Cross-validation : Compare with X-ray data (e.g., dihedral angles for O-C3-C2 in piperidine: −179.20° to 177.49°) .

Q. What advanced strategies assess binding affinity to EGFR/HER2?

  • Surface plasmon resonance (SPR) : Immobilize recombinant EGFR on a CM5 chip; measure KD values via real-time binding kinetics .
  • Molecular docking : Simulate interactions using AutoDock Vina; prioritize residues (e.g., Lys721 in EGFR) for mutagenesis studies .
  • Isothermal titration calorimetry (ITC) : Quantify enthalpy changes (ΔH) during ligand-receptor binding to validate thermodynamic profiles .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across kinase assays?

  • Buffer composition : Variations in Mg²⁺ (1–10 mM) or DTT (0.1–1 mM) alter enzymatic activity. Standardize conditions using 5 mM MgCl₂ and 0.5 mM DTT .
  • Substrate competition : Test with/without ATP (1 mM) to distinguish competitive vs. allosteric inhibition modes .
  • Cell permeability : Use LC-MS/MS to verify intracellular compound concentrations post-treatment .

Q. Why do crystallographic and computational models show divergent binding poses?

  • Solvent effects : X-ray structures (e.g., PDB 7XYZ) may omit water molecules critical for hydrogen bonding .
  • Force field limitations : AMBER vs. CHARMM parameters yield different energy minima. Validate with QM/MM hybrid simulations .

Methodological Tables

Q. Table 1. Comparative Reaction Conditions for Piperidinyl-Oxy Coupling

ConditionYield (%)Purity (HPLC, %)Reference
NaH/DMF, 80°C, 12 h7298.5
CuI/1,10-phenanthroline6897.2
K₂CO₃/DMSO, 100°C4595.8

Q. Table 2. Key NMR Assignments

Protonδ (ppm)MultiplicityAssignment
H3 (piperidine)3.8–4.2mAxial position
Pyrimidine H8.2sC5-Br deshielding
Benzoyl Cl--Confirmed via X-ray

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